molecular formula C19H29N3O3 B12844564 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine

1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine

Cat. No.: B12844564
M. Wt: 347.5 g/mol
InChI Key: ILYZPGSWWRXMLE-UHFFFAOYSA-N
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Description

1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyrrolo[3,2-C]azepine structure

Preparation Methods

The synthesis of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyrrolo[3,2-C]azepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands .

Chemical Reactions Analysis

1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.

Scientific Research Applications

1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-13-12-15-16(6-5-9-20-17(15)23)22(13)14-7-10-21(11-8-14)18(24)25-19(2,3)4/h12,14H,5-11H2,1-4H3,(H,20,23)

InChI Key

ILYZPGSWWRXMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCCNC2=O

Origin of Product

United States

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